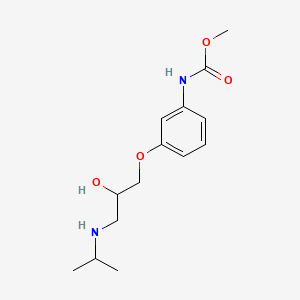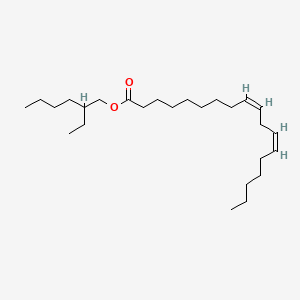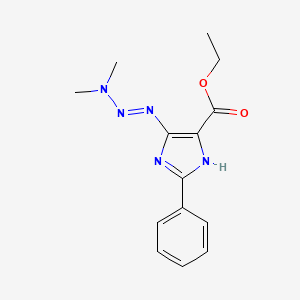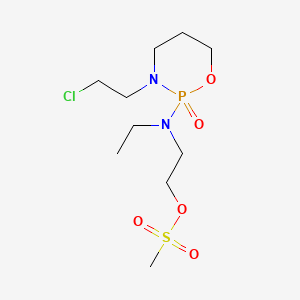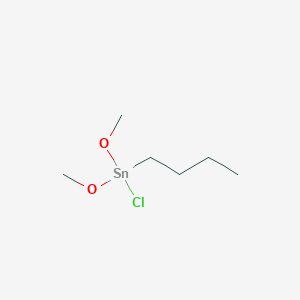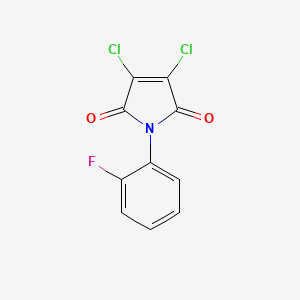
3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-fluoroaniline with maleic anhydride in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process involves multiple steps, including the formation of an intermediate compound, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds.
Aplicaciones Científicas De Investigación
3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the fluorine atom present in 3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione.
2-Fluoro-1H-pyrrole-2,5-dione: Lacks the chlorine atoms present in this compound.
Uniqueness
The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties that differentiate it from similar compounds. These properties may include altered reactivity, stability, and potential biological activities.
Propiedades
Número CAS |
41621-25-4 |
|---|---|
Fórmula molecular |
C10H4Cl2FNO2 |
Peso molecular |
260.04 g/mol |
Nombre IUPAC |
3,4-dichloro-1-(2-fluorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-4-2-1-3-5(6)13/h1-4H |
Clave InChI |
YNDDOOKQQGEOFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




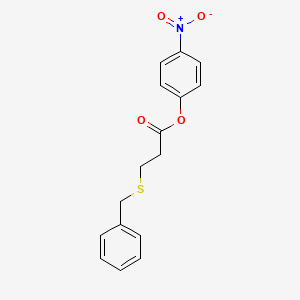
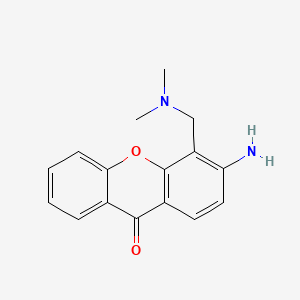
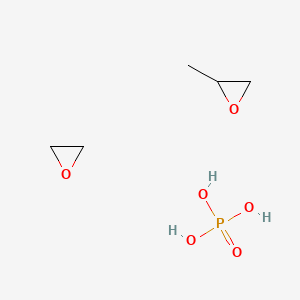

![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
